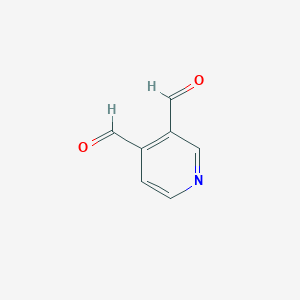
Pyridine-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two hydrogen atoms on the pyridine ring are replaced by aldehyde groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .
化学反応の分析
Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, secondary amines.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Imines, Schiff bases.
科学的研究の応用
Pyridine-3,4-dicarbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyridine-3,4-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function . In anticancer applications, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and DNA .
類似化合物との比較
Pyridine-3,4-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde: Known for its use in coordination chemistry and as a precursor for various pharmaceuticals.
Pyridine-4-carboxaldehyde: Commonly used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Pyridine-2,6-dicarbaldehyde: Utilized in the preparation of complex organic molecules and coordination compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable Schiff bases and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
特性
分子式 |
C7H5NO2 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |
InChIキー |
PDZVRRLMPIFRHU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
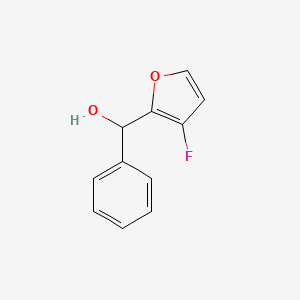
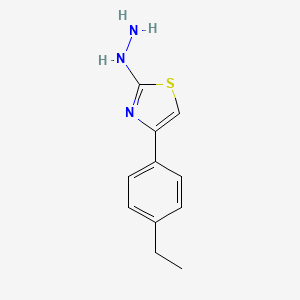
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
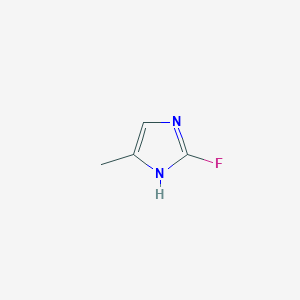
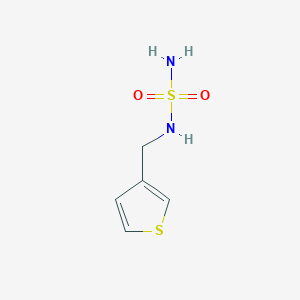
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
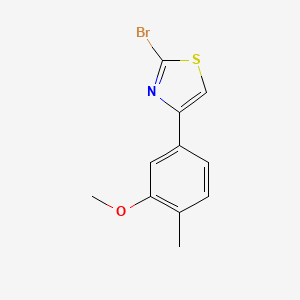
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
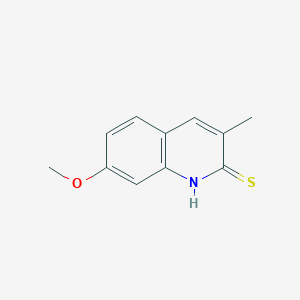
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
